molecular formula C7H4F2I2O B14044603 1,2-Diiodo-4-fluoro-5-(fluoromethoxy)benzene

1,2-Diiodo-4-fluoro-5-(fluoromethoxy)benzene

Cat. No.: B14044603
M. Wt: 395.91 g/mol
InChI Key: UJECQVNJDICNEI-UHFFFAOYSA-N
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Description

1,2-Diiodo-4-fluoro-5-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H4F2I2O and a molecular weight of 395.91 g/mol It is characterized by the presence of two iodine atoms, one fluorine atom, and a fluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diiodo-4-fluoro-5-(fluoromethoxy)benzene typically involves the iodination of a fluorinated benzene derivative. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction conditions often require a solvent like acetic acid and a catalyst such as iodine monochloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,2-Diiodo-4-fluoro-5-(fluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Scientific Research Applications

1,2-Diiodo-4-fluoro-5-(fluoromethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1,2-Diiodo-4-fluoro-5-(fluoromethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of iodine and fluorine atoms can enhance the compound’s ability to form strong interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Diiodo-4-fluoro-5-(fluoromethoxy)benzene is unique due to the presence of both iodine and fluorine atoms, as well as the fluoromethoxy group These substituents confer distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions

Properties

Molecular Formula

C7H4F2I2O

Molecular Weight

395.91 g/mol

IUPAC Name

1-fluoro-2-(fluoromethoxy)-4,5-diiodobenzene

InChI

InChI=1S/C7H4F2I2O/c8-3-12-7-2-6(11)5(10)1-4(7)9/h1-2H,3H2

InChI Key

UJECQVNJDICNEI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1I)I)F)OCF

Origin of Product

United States

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